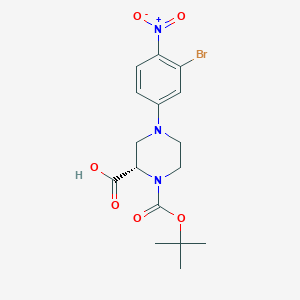
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and nitro groups on the phenyl ring, along with the piperazine and carboxylic acid functionalities, makes this compound a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-nitroaniline and (S)-piperazine-2-carboxylic acid.
Formation of Intermediate: The 3-bromo-4-nitroaniline is first reacted with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with (S)-piperazine-2-carboxylic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: Finally, the tert-butoxycarbonyl group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反应分析
Types of Reactions
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Hydrolysis: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-(3-bromo-4-aminophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding esters or amides.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups may enhance binding affinity or selectivity towards certain molecular targets.
相似化合物的比较
Similar Compounds
(S)-4-(3-chloro-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
(S)-4-(3-bromo-4-aminophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Reduction product with an amino group instead of a nitro group.
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxamide: Amide derivative of the carboxylic acid.
Uniqueness
The unique combination of bromine and nitro groups on the phenyl ring, along with the piperazine and carboxylic acid functionalities, makes (S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid a versatile and valuable compound for various applications. Its specific reactivity and potential biological activities set it apart from other similar compounds.
属性
分子式 |
C16H20BrN3O6 |
|---|---|
分子量 |
430.25 g/mol |
IUPAC 名称 |
(2S)-4-(3-bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)10-4-5-12(20(24)25)11(17)8-10/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChI 键 |
RXAVPVJHKQGZLP-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)
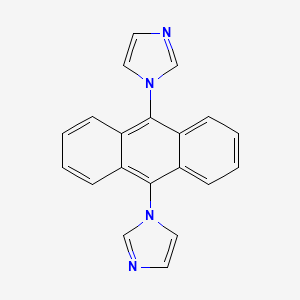
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)
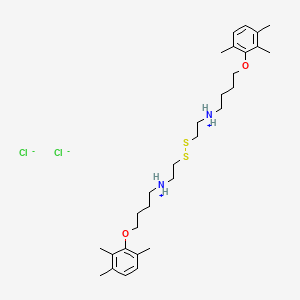

![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
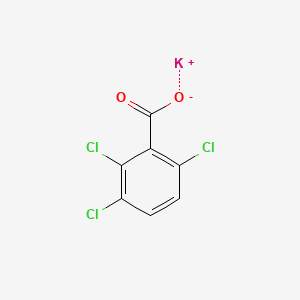

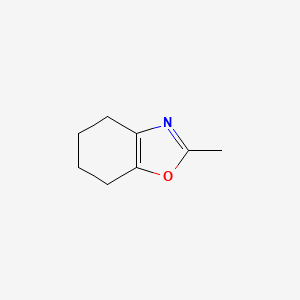
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
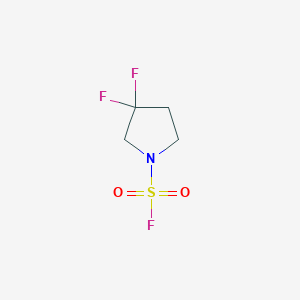
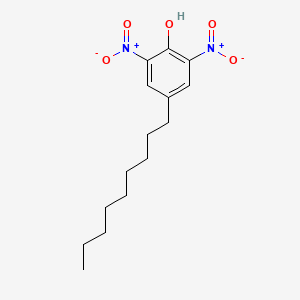
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
